3-bromo-N-(pyridin-3-yl)benzamide
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Overview
Description
3-Bromo-N-(pyridin-3-yl)benzamide is an organic compound with the molecular formula C12H9BrN2O and a molecular weight of 277.12 g/mol . This compound is characterized by the presence of a bromine atom attached to a benzamide moiety, which is further connected to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-N-(pyridin-3-yl)benzamide typically involves the condensation reaction of 3-bromobenzoyl chloride with 3-aminopyridine . The reaction is carried out under standard condensation conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, and employing industrial-scale purification techniques such as recrystallization or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-N-(pyridin-3-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or bromine atoms.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various substituted benzamides, while oxidation reactions could produce oxidized derivatives of the original compound.
Scientific Research Applications
3-Bromo-N-(pyridin-3-yl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-bromo-N-(pyridin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyridine ring play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
- N-(5-Bromo-pyridin-3-yl)-2,2-dimethyl-propionamide
- 3-Bromo-N-(1-methyl-1H-pyrazol-3-yl)benzamide
- N-(4-Bromo-3-methylphenyl)benzamide
- N-(3-Bromo-2-methylphenyl)benzamide
Comparison: Compared to these similar compounds, 3-bromo-N-(pyridin-3-yl)benzamide is unique due to its specific substitution pattern and the presence of both a bromine atom and a pyridine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific research applications .
Properties
IUPAC Name |
3-bromo-N-pyridin-3-ylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O/c13-10-4-1-3-9(7-10)12(16)15-11-5-2-6-14-8-11/h1-8H,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBXUQVCTKPMFHF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NC2=CN=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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